4,4-Dimethylpent-2-enal
Description
Overview of α,β-Unsaturated Carbonyl Compounds in Organic Chemistry Research
α,β-Unsaturated carbonyl compounds are a class of organic molecules characterized by a carbon-carbon double bond conjugated to a carbonyl group. fiveable.me This structural motif makes them highly valuable synthetic intermediates and key building blocks in organic synthesis. fiveable.me Their versatile reactivity allows them to participate in a wide array of chemical transformations, making them indispensable for constructing complex molecular architectures found in natural products and biologically active molecules. fiveable.me The catalytic synthesis of these compounds has garnered significant attention, with methods like carbonylation reactions being recognized as an atom-efficient pathway to various α,β-unsaturated products. acs.org Furthermore, their importance is highlighted by their application as versatile synthons in organocatalytic reactions for creating saturated nitrogen-containing heterocycles, which are significant subunits in many natural and pharmaceutical compounds. nih.gov
Structural Characteristics and Reactivity Principles of Enals Relevant to 4,4-Dimethylpent-2-enal
Enals, or α,β-unsaturated aldehydes, possess a unique electronic structure that dictates their reactivity. The conjugation of the C=C double bond with the C=O bond creates a delocalized π-electron system, resulting in two primary electrophilic sites: the carbonyl carbon (C1) and the β-carbon (C3). This dual reactivity allows for both 1,2-addition (at the carbonyl group) and 1,4-conjugate addition (at the β-carbon).
The reactivity of enals can be further modulated through various catalytic strategies. In organocatalysis, secondary amines can react with enals to form electrophilic iminium ions, which activate the β-carbon for nucleophilic attack. mdpi.com Conversely, N-heterocyclic carbenes (NHCs) can induce "umpolung" or reverse polarity, making the carbonyl carbon nucleophilic. researchgate.netnih.gov This allows for novel bond formations, such as in homo-Mannich reactions to form γ-amino acid derivatives. jyu.fi The steric and electronic properties of substituents on the enal skeleton significantly influence reaction outcomes, including regio- and stereoselectivity. unf.edu For instance, sterically hindered enals are often used to test the limits and applicability of new catalytic systems. nih.govuni-koeln.de
Historical Context and Current Research Trajectories of this compound
This compound, with its characteristic bulky tert-butyl group adjacent to the double bond, serves as a valuable substrate in synthetic methodology research. Its primary role in the literature is not as a target molecule itself, but as a tool to probe the steric tolerance of newly developed chemical reactions. The synthesis of its derivatives has been documented, for example, the creation of (E)-2-Cyano-4,4-dimethylpent-2-enal, which highlights its use as a starting material for more functionalized compounds. rsc.org
Current research often involves the use of this compound and its isomers, like 3,4-dimethylpent-2-enal, in the field of asymmetric organocatalysis. sci-hub.box These sterically demanding substrates are employed to evaluate the effectiveness of catalysts, such as primary amines or diphenylprolinol silyl (B83357) ethers, in promoting reactions like Michael additions. sci-hub.boxrsc.org The significant steric hindrance posed by the dimethylpentenal structure provides a rigorous test for the catalyst's ability to induce high enantioselectivity. rsc.orgmaynoothuniversity.ie
A selection of key physicochemical properties for (E)-4,4-Dimethylpent-2-enal are provided in the table below.
| Property | Value | Source |
| IUPAC Name | (E)-4,4-dimethylpent-2-enal | nih.gov |
| CAS Number | 22597-46-2 | chemsrc.comchemsynthesis.com |
| Molecular Formula | C₇H₁₂O | nih.govchemsrc.com |
| Molecular Weight | 112.17 g/mol | nih.govchemsrc.com |
| Boiling Point | 147.1°C at 760 mmHg | chemsrc.com |
| Flash Point | 44.3°C | chemsrc.com |
| Density | 0.83 g/cm³ | chemsrc.com |
| Refractive Index | 1.427 | chemsrc.com |
| LogP | 1.78760 | chemsrc.com |
Research Objectives and Scope for this compound Investigations
Investigations utilizing this compound are typically designed to achieve specific objectives within the development of synthetic methods. A primary goal is to assess the scope and limitations of novel catalytic systems. Due to its significant steric bulk, if a catalyst can effectively promote a reaction with this compound with high yield and stereoselectivity, it demonstrates the robustness and broad applicability of the catalyst. uni-koeln.de
The research scope often encompasses:
Probing Steric Effects: Studying how the large tert-butyl group influences the regio- and stereochemical outcome of reactions, providing insights into the transition state geometry of the catalyzed reaction. nih.govunf.edu
Asymmetric Catalyst Development: Using it as a challenging substrate in the development of new chiral organocatalysts for reactions like conjugate additions, epoxidations, and cycloadditions. mdpi.comuni-koeln.demaynoothuniversity.ie
Mechanistic Studies: Employing computational and experimental methods to understand the reaction pathways and the factors that control selectivity when sterically demanding enals are used. unf.edu
Synthesis of Complex Molecules: Utilizing it as a building block where the tert-butyl group is a desired structural feature in the final target molecule. rsc.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H12O |
|---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
(E)-4,4-dimethylpent-2-enal |
InChI |
InChI=1S/C7H12O/c1-7(2,3)5-4-6-8/h4-6H,1-3H3/b5-4+ |
InChI Key |
JZJVARRPMMVFRQ-SNAWJCMRSA-N |
Isomeric SMILES |
CC(C)(C)/C=C/C=O |
Canonical SMILES |
CC(C)(C)C=CC=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4,4 Dimethylpent 2 Enal
Chemo-, Regio-, and Stereoselective Synthesis of 4,4-Dimethylpent-2-enal
The selective synthesis of this compound requires precise control over reaction conditions to achieve the desired isomer and prevent side reactions.
Aldol (B89426) Condensation Strategies and Dehydration Pathways
The aldol condensation is a cornerstone of carbon-carbon bond formation. wikipedia.org In the context of this compound synthesis, a crossed aldol condensation between pivaldehyde (2,2-dimethylpropanal) and acetaldehyde (B116499) is a primary route. qorganica.esstackexchange.com
Pivaldehyde, lacking α-hydrogens, cannot enolize, thus preventing self-condensation and simplifying the product mixture. qorganica.esgauthmath.com Acetaldehyde, upon deprotonation by a base, forms an enolate which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaldehyde. wikipedia.orgstackexchange.com
The initial product is the β-hydroxy aldehyde, 3-hydroxy-4,4-dimethylpentanal. Subsequent dehydration, typically promoted by heat or acid/base catalysis, yields the target α,β-unsaturated enal, this compound. wikipedia.orgqorganica.es The reaction is driven to completion by the formation of the stable conjugated system. qorganica.es
An alternative aldol-type reaction involves the self-condensation of acetone (B3395972) to form diacetone alcohol (4-hydroxy-4-methyl-2-pentanone). brainly.comgoogle.comwikipedia.org This intermediate can then be dehydrated to form mesityl oxide. While not a direct route to this compound, the underlying principles of aldol condensation and dehydration are analogous. brainly.comchegg.com
| Reactant 1 | Reactant 2 | Key Intermediate | Final Product |
| Pivaldehyde | Acetaldehyde | 3-Hydroxy-4,4-dimethylpentanal | This compound |
| Acetone | Acetone | 4-Hydroxy-4-methyl-2-pentanone | Mesityl Oxide |
Hydroformylation Techniques for Enal Formation
Hydroformylation, or oxo synthesis, involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond. This industrial process can be adapted for the synthesis of aldehydes from alkenes. For the synthesis of this compound, a potential precursor would be 3,3-dimethyl-1-butene (B1661986). sigmaaldrich.com
The hydroformylation of 3,3-dimethyl-1-butene would ideally lead to the formation of 4,4-dimethylpentanal. Subsequent controlled oxidation or dehydrogenation would be required to introduce the α,β-unsaturation to yield this compound. The regioselectivity of the hydroformylation is a critical factor, as the addition of the formyl group to either carbon of the double bond can occur, leading to isomeric aldehyde products.
Grignard Reagent Based Approaches
Grignard reagents offer a powerful method for carbon-carbon bond formation through nucleophilic addition to carbonyl compounds. A plausible Grignard-based synthesis of an alcohol precursor to this compound could involve the reaction of a vinyl Grignard reagent, such as vinylmagnesium bromide, with pivaldehyde. This would yield 1-(tert-butyl)-2-propen-1-ol. Subsequent oxidation of this allylic alcohol would provide the target enal.
Alternatively, the reaction of an appropriate Grignard reagent with a suitable α,β-unsaturated ester or other carbonyl derivative could be envisioned, although controlling the 1,2- versus 1,4-addition (conjugate addition) would be a significant challenge.
Other Olefination and Carbonyl Coupling Reactions
The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are paramount in the synthesis of alkenes with high stereocontrol. wikipedia.orgmasterorganicchemistry.com These reactions can be employed to construct the carbon-carbon double bond of this compound.
In a Wittig approach, a phosphonium (B103445) ylide, such as (triphenylphosphoranylidene)acetaldehyde, would react with pivaldehyde. The ylide acts as the nucleophile, attacking the carbonyl carbon of pivaldehyde to form a betaine (B1666868) intermediate, which then collapses to form the desired α,β-unsaturated enal and triphenylphosphine (B44618) oxide. masterorganicchemistry.com The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. wikipedia.org
The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, often provides excellent E-selectivity for the formation of α,β-unsaturated esters and, by extension, enals. rsc.orgbeilstein-journals.org This reaction utilizes a phosphonate (B1237965) carbanion, which is generally more reactive than the corresponding phosphonium ylide. The reaction of the anion of diethyl (formylmethyl)phosphonate with pivaldehyde would be a viable route to (E)-4,4-dimethylpent-2-enal. beilstein-journals.org
| Reaction | Carbonyl Compound | Olefinating Reagent | Key Feature |
| Wittig Reaction | Pivaldehyde | (Triphenylphosphoranylidene)acetaldehyde | Forms C=C bond, stereoselectivity can vary. wikipedia.org |
| Horner-Wadsworth-Emmons | Pivaldehyde | Anion of diethyl (formylmethyl)phosphonate | Typically high E-selectivity for α,β-unsaturated products. rsc.orgbeilstein-journals.org |
Catalytic Approaches in this compound Synthesis
Catalysis offers elegant and efficient solutions for the synthesis of complex molecules, often with high levels of selectivity and atom economy.
N-Heterocyclic Carbene (NHC) Catalysis in Enal Chemistry
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a wide array of chemical transformations. researchgate.netbeilstein-journals.org In the context of enal chemistry, NHCs can activate α,β-unsaturated aldehydes in unique ways, enabling novel reaction pathways. nih.govrsc.org
One of the key intermediates in NHC catalysis with enals is the Breslow intermediate. beilstein-journals.orgnih.gov The NHC adds to the carbonyl carbon of the enal, and after a proton transfer, a nucleophilic species is generated. This "umpolung" or reversal of polarity allows the enal to react as a nucleophile. nih.gov For instance, NHC-catalyzed annulation reactions of enals with various electrophiles can lead to the formation of complex cyclic structures like γ-butyrolactones. ucsb.edu
While direct synthesis of this compound via NHC catalysis from simpler precursors is not a standard method, the reactivity of enals like it under NHC catalysis is a subject of ongoing research. For example, NHC-catalyzed reactions of enals can lead to the formation of homoenolate equivalents, which can then participate in further carbon-carbon bond-forming reactions. chinesechemsoc.org The steric bulk of the tert-butyl group in this compound could influence its reactivity in such transformations. ucsb.edu
| Catalyst Type | Intermediate | Key Transformation | Potential Application |
| N-Heterocyclic Carbene (NHC) | Breslow Intermediate | Umpolung (Reversal of Polarity) | Annulation reactions, formation of homoenolates. nih.govchinesechemsoc.org |
Brønsted-Acid Catalysis for Enantioselective Routes
The development of enantioselective routes to chiral molecules is a significant goal in modern organic synthesis. Brønsted-acid catalysis has emerged as a powerful tool for achieving this, offering an alternative to metal-based catalysts. In the context of synthesizing derivatives of this compound, chiral Brønsted acids have been successfully employed.
One notable study demonstrates the use of a chiral phosphoric acid catalyst, specifically (S)-3,3'-bis(4-nitrophenyl)-1,1'binaphtyl-2,2′-diyl hydrogenphosphate, for an asymmetric reaction yielding a product closely related to the target structure. tdx.cat The reaction, a formal synthesis, furnished the desired product in a quantitative yield with an impressive 89% enantiomeric excess (ee). tdx.cat This highlights the capacity of chiral Brønsted acids to create stereogenic centers with high control. These catalysts function by activating the substrate through hydrogen bonding, creating a chiral environment that directs the approach of the nucleophile. nih.govrsc.org The reaction was performed under mild conditions, utilizing a hexane/ethyl acetate (B1210297) solvent system. tdx.cat
Research Findings for Brønsted-Acid Catalyzed Synthesis
| Catalyst | Solvent System | Yield | Enantiomeric Excess (ee) | Source |
|---|---|---|---|---|
| (S)-3,3'-bis(4-nitrophenyl)-1,1'binaphtyl-2,2′-diyl hydrogenphosphate | Hexane/Ethyl Acetate (85/15) | Quantitative | 89% | tdx.cat |
Transition Metal-Catalyzed Syntheses
Transition metal catalysis is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds with high efficiency. tdx.cat For the synthesis of this compound and its derivatives, palladium catalysis has been particularly relevant.
A prominent method involves the direct α-allylation of aldehydes with allylic alcohols, co-catalyzed by a palladium complex and a Brønsted acid. wiley.com This Tsuji-Trost type reaction is a versatile methodology for C-C bond construction. wiley.com While not a direct synthesis of the parent this compound, this approach has been used to create more complex structures, such as 2-(4-chlorophenyl)-2,4-dimethylpent-4-enal, in high yields. wiley.com The reaction typically employs a catalyst like Pd(PPh₃)₄ and a Brønsted acid co-catalyst in a solvent like toluene (B28343) at elevated temperatures. wiley.com
Another documented, though not transition-metal catalyzed, route for the synthesis of (E)-2,4-dimethylpent-2-enal involves the reduction of an ester, (E)-ethyl 2,4-dimethylpent-2-enoate. google.com This reduction is achieved using Diisobutylaluminum hydride (DIBAL-H) in dichloromethane (B109758) (DCM) at 0 °C, affording the target aldehyde in a 58.5% yield after purification. google.com
Comparative Analysis of Synthetic Route Efficiencies and Selectivities
A comparative analysis of different synthetic pathways to this compound and its analogs reveals trade-offs between yield, selectivity, and substrate scope.
Brønsted-Acid Catalysis: This method excels in enantioselectivity, providing a direct route to chiral products with high enantiomeric excess (89% ee). tdx.cat The yield is reported as quantitative, and the reaction proceeds under mild conditions, making it an attractive option for asymmetric synthesis. tdx.cat
Reduction with DIBAL-H: This is a straightforward, non-catalytic method for producing the achiral aldehyde from an ester precursor. It provides a moderate yield (58.5%) and is effective for preparing the (E)-isomer of the compound. google.com Its primary drawback is the use of a stoichiometric amount of a pyrophoric metal hydride reagent, which has implications for safety and atom economy.
N-Heterocyclic Carbene (NHC) Catalysis: It is also important to note routes where this compound has proven unreactive. In studies of NHC-catalyzed annulations of enals and aldehydes to form γ-butyrolactones, 4,4-dimethyl-pent-2-enal was found to be unreactive under the tested conditions. ucsb.edu This highlights the influence of the sterically bulky tert-butyl group adjacent to the double bond, which can hinder the approach of the catalyst and prevent the desired reaction.
Comparative Data of Synthetic Routes
| Methodology | Key Reagent/Catalyst | Substrate | Yield | Selectivity | Key Advantages/Disadvantages | Source |
|---|---|---|---|---|---|---|
| Brønsted-Acid Catalysis | Chiral Phosphoric Acid | Aldehyde & Nucleophile | Quantitative | 89% ee | High enantioselectivity; Mild conditions | tdx.cat |
| Reduction | DIBAL-H | (E)-ethyl 2,4-dimethylpent-2-enoate | 58.5% | Forms (E)-isomer | Direct reduction; Uses stoichiometric, hazardous reagent | google.com |
| NHC Catalysis | N-Heterocyclic Carbene | This compound | No Reaction | N/A | Highlights steric hindrance limitations | ucsb.edu |
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of this compound involves evaluating methods based on their atom economy, use of catalytic versus stoichiometric reagents, and reaction conditions.
Catalysis: The Brønsted-acid and transition-metal catalyzed routes are inherently "greener" than the stoichiometric reduction with DIBAL-H. tdx.catwiley.com Catalytic processes reduce waste by using small amounts of a substance to generate large amounts of product, whereas stoichiometric reagents are consumed in the reaction and contribute significantly to the waste stream.
Atom Economy: The reduction of an ester to an aldehyde using DIBAL-H has poor atom economy, as the large aluminum hydride complex is converted into waste byproducts. Catalytic additions, in contrast, are designed to incorporate a greater proportion of the reactant atoms into the final product.
Use of Less Hazardous Chemicals: While solvents like toluene and dichloromethane are common, the development of syntheses in greener solvents is a key goal. wiley.comgoogle.com The DIBAL-H reagent is pyrophoric and requires careful handling, posing a greater hazard than the air-stable catalysts often used in Brønsted acid catalysis. google.com
Energy Efficiency: Reactions that proceed at ambient temperature, such as some catalytic methods, are more energy-efficient than those requiring significant heating or cooling. tdx.catucsb.edu The development of photoredox or photosensitized reactions, which use visible light as an energy source, represents a frontier in green synthesis. acs.org
Chemical Reactivity and Transformation Pathways of 4,4 Dimethylpent 2 Enal
Nucleophilic and Electrophilic Addition Reactions to the Enal Moiety
The conjugated system in 4,4-Dimethylpent-2-enal allows for two main modes of nucleophilic attack: direct addition to the carbonyl group (1,2-addition) and conjugate addition to the carbon-carbon double bond (1,4-addition or Michael addition). wikipedia.orgpressbooks.pub The competition between these pathways is influenced by the nature of the nucleophile, with "hard" nucleophiles (like organolithium or Grignard reagents) typically favoring 1,2-addition and "soft" nucleophiles (like cuprates, thiols, or amines) favoring 1,4-addition. pressbooks.pub
Direct nucleophilic addition to the carbonyl carbon (the C1 position) is a fundamental reaction of aldehydes. This pathway, known as 1,2-addition, involves the attack of a nucleophile on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate to yield an allylic alcohol. This reaction is typical for strong, highly reactive nucleophiles. The steric bulk of the adjacent tert-butyl group in this compound can influence the approach of the nucleophile, potentially hindering the reaction compared to less substituted enals.
Table 1: Representative Conditions for 1,2-Addition to α,β-Unsaturated Aldehydes This table presents generalized conditions and is for illustrative purposes.
| Nucleophile | Solvent | Typical Conditions | Product Type |
|---|---|---|---|
| Organolithium Reagents (RLi) | Diethyl ether, THF | -78 °C to 0 °C | Secondary Allylic Alcohol |
| Grignard Reagents (RMgX) | Diethyl ether, THF | 0 °C to room temp. | Secondary Allylic Alcohol |
| Sodium Borohydride (B1222165) (NaBH₄) | Methanol, Ethanol | 0 °C to room temp. | Allylic Alcohol |
Electrophilic addition to the carbon-carbon double bond of enals is less common than nucleophilic addition due to the electron-withdrawing nature of the carbonyl group, which deactivates the alkene towards electrophilic attack. However, reactions with strong electrophiles can occur. For instance, the addition of hydrogen halides (HBr, HCl) would be expected to proceed via protonation of the carbonyl oxygen, followed by nucleophilic attack of the halide at the β-carbon, driven by the formation of a stable enol intermediate.
Conversely, the double bond is highly susceptible to nucleophilic attack at the β-carbon (the C3 position). This reactivity, termed conjugate or 1,4-addition, is a vinylogous extension of carbonyl chemistry. wikipedia.org The attack of a nucleophile at the β-position generates a resonance-stabilized enolate intermediate, which is then protonated (typically on the α-carbon) to yield a saturated aldehyde.
The Michael addition is a specific and widely utilized type of conjugate addition, involving the reaction of a soft nucleophile, known as a Michael donor, with an α,β-unsaturated carbonyl compound, the Michael acceptor. wikipedia.orgmasterorganicchemistry.com this compound serves as a potential Michael acceptor. The reaction is synthetically valuable for forming carbon-carbon and carbon-heteroatom bonds in a mild and efficient manner. wikipedia.org
The general mechanism involves three key steps:
Formation of a nucleophile (e.g., deprotonation of a dicarbonyl compound to form an enolate). masterorganicchemistry.com
Nucleophilic attack of the Michael donor at the β-carbon of the enal. masterorganicchemistry.com
Protonation of the resulting enolate intermediate to give the final product. masterorganicchemistry.com
The rate and efficiency of Michael additions can be affected by steric hindrance. nih.gov In the case of this compound, the large tert-butyl group can sterically shield the β-carbon, potentially reducing reaction rates compared to less hindered acceptors. However, this steric influence can also be exploited to control the stereochemistry of the addition. Research on a derivative, (E)-2-Cyano-4,4-dimethylpent-2-enal, has shown its participation in Michael addition reactions. rsc.org
Table 2: Examples of Michael Donors and Their Expected Products with Enals This table presents generalized examples and is for illustrative purposes.
| Michael Donor (Nucleophile) | Catalyst/Base | Expected Product with an Enal |
|---|---|---|
| Diethyl Malonate | Sodium Ethoxide (NaOEt) | Aldehyde with a malonate ester at the β-position |
| Thiophenol | Triethylamine (Et₃N) | β-Thiophenyl Aldehyde (Aza-Michael) |
| Cyclohexanone (as enamine) | Pyrrolidine/Acid | 1,5-Dicarbonyl Compound |
| Lithium Dimethylcuprate (Me₂CuLi) | N/A | β-Methylated Aldehyde |
Cycloaddition Reactions Involving this compound
Cycloaddition reactions are powerful tools for the construction of cyclic molecules. As an electron-deficient alkene, the C=C double bond in this compound can participate as a 2π-electron component in several types of cycloadditions.
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a double or triple bond, known as the dienophile, to form a six-membered ring. praxilabs.comorganic-chemistry.org The reaction is facilitated by electron-withdrawing groups on the dienophile, making α,β-unsaturated aldehydes like this compound suitable substrates. libretexts.orgorganic-chemistry.org The aldehyde group acts as the electron-withdrawing substituent that activates the double bond for reaction.
The key factors influencing the Diels-Alder reaction include:
Electronic Effects : The reaction is fastest with electron-rich dienes and electron-poor dienophiles. libretexts.orglibretexts.org
Stereospecificity : The stereochemistry of the dienophile is retained in the cyclohexene (B86901) product. libretexts.org
Steric Hindrance : Bulky substituents on the dienophile can hinder the approach of the diene, potentially slowing down or preventing the reaction. libretexts.orgpraxilabs.comlibretexts.org The tert-butyl group in this compound is expected to exert a significant steric effect, influencing the facial selectivity and potentially requiring more forcing conditions (e.g., higher temperatures or Lewis acid catalysis) to proceed efficiently.
Table 3: Hypothetical Diels-Alder Reaction with this compound This table is illustrative of a potential reaction and its expected parameters.
| Diene | Dienophile | Conditions | Expected Product | Key Stereochemical Feature |
|---|---|---|---|---|
| 1,3-Butadiene | This compound | Heat (Thermal) or Lewis Acid (e.g., AlCl₃) | 4-tert-Butyl-3-cyclohexene-1-carboxaldehyde | Endo/Exo selectivity influenced by steric hindrance |
| Cyclopentadiene | This compound | Room Temperature or mild heat | Bicyclic adduct | Endo product generally favored, but may be disfavored by sterics |
Asymmetric annulation reactions are processes that build rings while controlling the stereochemistry, creating chiral molecules. These reactions are fundamental in modern organic synthesis. This compound can serve as a building block in various annulation strategies, such as [4+1], [3+2], or Robinson annulations, where it provides two or three carbon atoms to the newly formed ring.
For example, in a Robinson annulation sequence, the process would begin with a Michael addition of an enolate (e.g., from cyclohexanone) to this compound. The resulting 1,5-dicarbonyl intermediate would then undergo an intramolecular aldol (B89426) condensation to form a new six-membered ring. The stereochemical outcome of such reactions can be controlled using chiral catalysts, leading to enantiomerically enriched products. The steric demand of the tert-butyl group would be a critical factor in directing the stereochemical course of the annulation.
Oxidation and Reduction Chemistry of the Enal Functional Group
The enal functional group offers two primary sites for redox reactions: the aldehyde and the carbon-carbon double bond. Generally, aldehydes can be oxidized to carboxylic acids using various oxidizing agents. Conversely, the carbonyl group can be selectively reduced to an alcohol, or both the aldehyde and the alkene can be reduced under more vigorous conditions. For instance, sodium borohydride is a mild reducing agent that typically reduces aldehydes to primary alcohols, while stronger reducing agents could affect both functional groups. However, no specific studies detailing the oxidation or reduction of this compound, including reaction conditions, yields, and selectivity, were identified.
Condensation and Polymerization Studies
Condensation reactions, such as the Aldol wikipedia.orglibretexts.org and Michael additions, masterorganicchemistry.comwikipedia.orgyoutube.com are fundamental transformations for enals, leading to the formation of new carbon-carbon bonds. The electrophilic nature of the β-carbon in the α,β-unsaturated system makes it susceptible to attack by nucleophiles in a Michael addition. masterorganicchemistry.comwikipedia.orgyoutube.com Similarly, the aldehyde functionality can act as an electrophile in Aldol-type reactions. wikipedia.orglibretexts.org The steric bulk of the tert-butyl group in this compound would likely play a critical role in the feasibility and outcome of such reactions. researchgate.net Nevertheless, a search of the chemical literature did not yield any specific studies on the condensation or polymerization behavior of this compound.
Rearrangement Reactions and Isomerization Pathways
Rearrangement and isomerization reactions are plausible for enals under various conditions, potentially leading to a variety of structural isomers. These could include cis-trans isomerization of the double bond or more complex skeletal rearrangements. There is, however, no available research that specifically investigates these transformation pathways for this compound.
Organocatalytic Transformations of this compound
Organocatalysis has emerged as a powerful tool for the asymmetric functionalization of α,β-unsaturated aldehydes. semanticscholar.orgrsc.orgnih.gov Chiral amines, for example, can activate enals towards a variety of nucleophilic attacks, enabling highly enantioselective transformations. semanticscholar.org While the field of organocatalysis is rich with examples of reactions on various enals, semanticscholar.orgrsc.orgnih.gov no specific organocatalytic transformations involving this compound as a substrate have been reported in the literature. One study noted that a structurally similar, but more sterically hindered, enal did not participate in a specific organocatalytic reaction, highlighting the importance of substrate-specific studies.
Mechanistic Investigations of this compound Reactions
A deep understanding of a compound's reactivity comes from detailed mechanistic studies, including the determination of reaction kinetics, thermodynamics, and the characterization of transition states.
Reaction Kinetics and Thermodynamics
No experimental or computational data on the kinetics or thermodynamics of reactions involving this compound could be located. Such data would be invaluable for predicting reaction rates, equilibria, and the influence of the tert-butyl group on the activation energies of various transformations. Some thermodynamic data is available for the related compound (Z)-4,4-dimethylpent-2-ene. nist.govchemeo.com
Transition State Characterization and Reaction Pathway Elucidation
Computational chemistry provides powerful tools for elucidating reaction mechanisms by characterizing transition state structures and mapping out reaction pathways. These studies are crucial for understanding selectivity and reactivity. A search for computational studies focused on the reaction mechanisms of this compound did not yield any specific results.
Role of Intermediates (e.g., Breslow Intermediates)
In the realm of N-heterocyclic carbene (NHC) organocatalysis, the transformation of aldehydes and their derivatives is fundamentally governed by the formation of key reactive intermediates. Among these, the Breslow intermediate is of central importance, particularly in reactions involving α,β-unsaturated aldehydes like this compound. This intermediate is generated through the nucleophilic addition of an NHC to the aldehyde, a process that inverts the inherent electrophilic character of the aldehyde's carbonyl carbon into a nucleophilic one. This "umpolung" or reversal of polarity is the cornerstone of a vast array of synthetic transformations.
The formation of the Breslow intermediate from an enal such as this compound proceeds through a well-established mechanistic pathway. rsc.orgsci-hub.senih.govrsc.orgrsc.orgresearchgate.net Initially, the nucleophilic NHC attacks the carbonyl carbon of the enal. This is followed by a crucial proton transfer step, which leads to the formation of the Breslow intermediate. rsc.orgsci-hub.senih.govrsc.orgrsc.orgresearchgate.net This intermediate is a key species that can then engage in a variety of subsequent reactions.
While the general principles of Breslow intermediate formation and reactivity are well-documented for α,β-unsaturated aldehydes, specific detailed research findings and data tables for this compound are not extensively available in the reviewed scientific literature. However, the established reactivity of analogous enals allows for a clear postulation of the role the Breslow intermediate derived from this compound would play in chemical transformations.
The nucleophilic nature of the Breslow intermediate allows it to participate in a range of annulation reactions, acting as a versatile building block for the synthesis of complex cyclic structures. rsc.orgsci-hub.seacs.org For instance, in [3+2], [3+4], and [4+2] annulation reactions, the Breslow intermediate serves as the three-carbon or four-carbon synthon, respectively. rsc.orgsci-hub.se The specific reaction pathway is often dictated by the nature of the reaction partner and the catalyst used.
It is important to note that the stability and reactivity of the Breslow intermediate can be influenced by the structure of both the NHC catalyst and the aldehyde substrate. Different NHCs, such as those based on thiazolium, imidazolium, or triazolium scaffolds, can modulate the properties of the resulting Breslow intermediate. nih.gov
In some catalytic cycles, the Breslow intermediate can undergo further transformations to generate other reactive species. For example, it can be a precursor to homoenolate equivalents, which exhibit nucleophilicity at the γ-carbon position. This extends the synthetic utility of NHC catalysis, enabling a broader scope of possible reactions.
| Term | Definition |
| N-Heterocyclic Carbene (NHC) | A type of persistent carbene stabilized by at least one nitrogen atom in a heterocyclic ring. They are widely used as organocatalysts. |
| Breslow Intermediate | A key intermediate in NHC catalysis, formed by the addition of an NHC to an aldehyde, which exhibits nucleophilic character at the original carbonyl carbon. |
| Umpolung | A chemical modification that reverses the polarity of a functional group. In this context, the electrophilic aldehyde carbonyl is converted into a nucleophilic species. |
| Annulation Reaction | A chemical reaction that forms a new ring in a molecule. |
Derivatization Strategies and Synthesis of Novel Compounds from 4,4 Dimethylpent 2 Enal
Formation of Nitrogen-Containing Derivatives (e.g., Imines, Oximes)
The carbonyl group of 4,4-dimethylpent-2-enal is susceptible to nucleophilic attack by nitrogen-containing compounds, leading to the formation of various derivatives such as imines and oximes.
Imines:
Imines, also known as Schiff bases, are formed through the reaction of this compound with primary amines. nih.gov This reaction typically proceeds under mild, acid-catalyzed conditions. The mechanism involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the carbon-nitrogen double bond of the imine. mdpi.com The reaction is reversible and is often driven to completion by the removal of water.
Oximes:
Oximes are synthesized by the reaction of this compound with hydroxylamine (B1172632) (NH2OH) or its salts. rsc.org Similar to imine formation, this reaction is usually carried out in a weakly acidic medium and involves the elimination of water. rsc.org Oximes are often crystalline solids and can be useful for the characterization and purification of aldehydes and ketones.
| Derivative | Reactant | Key Functional Group |
| Imine | Primary Amine (R-NH2) | C=N-R |
| Oxime | Hydroxylamine (NH2OH) | C=N-OH |
Synthesis of Heterocyclic Compounds (e.g., Lactones, Piperidines)
The difunctional nature of this compound, possessing both an electrophilic carbonyl carbon and a Michael acceptor system, makes it a valuable precursor for the synthesis of various heterocyclic compounds.
Lactones:
While not a direct cyclization of this compound itself, it can be utilized as a building block in multi-step syntheses to form lactones. For instance, a Michael addition of a nucleophile to the β-carbon of the enal could introduce a functional group that, after subsequent manipulation of the aldehyde, could participate in an intramolecular esterification to form a lactone ring.
Piperidines:
The synthesis of piperidine (B6355638) rings can be envisioned through cycloaddition reactions where this compound or its derivatives act as a key component. For example, an aza-Diels-Alder reaction, where an imine derivative of this compound acts as the dienophile, could be a potential route to substituted piperidines.
Elaboration into Polyfunctional and Chiral Organic Molecules
The reactivity of this compound at both the aldehyde and the α,β-unsaturated system allows for its elaboration into more complex molecules containing multiple functional groups and stereocenters.
The introduction of new functional groups can be achieved through various reactions. For example, conjugate addition reactions can introduce a wide range of substituents at the β-position, while the aldehyde can be converted into other functionalities as previously described. These sequential reactions can build up molecular complexity, leading to polyfunctionalized molecules.
The synthesis of chiral molecules from the achiral this compound requires the use of asymmetric synthesis methodologies. This can involve the use of chiral catalysts, chiral auxiliaries, or chiral reagents to control the stereochemical outcome of a reaction.
Stereoselective Derivatization of this compound
Achieving stereoselectivity in the derivatization of this compound is a key aspect of its use in the synthesis of complex, biologically active molecules.
Asymmetric Reduction:
The enantioselective reduction of the carbonyl group can lead to the formation of a chiral allylic alcohol. This can be accomplished using chiral reducing agents or through catalytic asymmetric reduction methods, which employ a chiral catalyst to deliver a hydride to one face of the aldehyde preferentially.
Asymmetric Conjugate Addition:
The introduction of a substituent at the β-position in a stereocontrolled manner can be achieved through asymmetric Michael addition reactions. These reactions often utilize a chiral catalyst to create a chiral environment around the substrate, directing the incoming nucleophile to a specific face of the double bond.
Advanced Spectroscopic and Structural Characterization Methodologies for 4,4 Dimethylpent 2 Enal and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise structure of 4,4-dimethylpent-2-enal, confirming its (E)-configuration, and analyzing its conformational dynamics. Both ¹H and ¹³C NMR provide critical data for structural verification.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals for the aldehydic proton, the vinylic protons, and the protons of the tert-butyl group. The chemical shift (δ) and coupling constants (J) are highly informative. For the analogous compound crotonaldehyde (B89634), the aldehydic proton appears as a doublet around 9.5 ppm, while the vinylic protons show complex splitting patterns between 6.0 and 7.0 ppm. Due to the steric bulk of the tert-butyl group in this compound, slight variations in these chemical shifts can be anticipated. The large coupling constant between the two vinylic protons (typically >15 Hz) is definitive for the trans or (E)-stereochemistry of the double bond.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with distinct signals for the carbonyl carbon, the two olefinic carbons, the quaternary carbon of the tert-butyl group, and the methyl carbons. In α,β-unsaturated aldehydes, the carbonyl carbon is typically observed in the range of 190-200 ppm. The β-carbon of the double bond is generally found further downfield than the α-carbon due to resonance effects. rsc.org The bulky tert-butyl group is expected to influence the chemical shifts of the adjacent carbons.
Conformational Analysis: The presence of the bulky tert-butyl group adjacent to the double bond in this compound introduces significant steric hindrance, which influences the preferred conformation around the C-C single bond of the enal moiety. While crotonaldehyde exists predominantly in the s-trans conformation, the steric strain in this compound may lead to a different conformational preference or a dynamic equilibrium between conformers. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be employed to probe through-space interactions and provide evidence for the dominant conformation in solution.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aldehyde (CHO) | ~9.5 (d) | ~193 |
| α-CH | ~6.1 (dd) | ~135 |
| β-CH | ~6.8 (d) | ~158 |
| C(CH₃)₃ | - | ~35 |
| C(CH₃)₃ | ~1.1 (s) | ~29 |
Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions. 'd' denotes a doublet and 'dd' a doublet of doublets, 's' a singlet.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Dynamics and Reaction Monitoring
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers valuable information about the functional groups present in this compound and can be used to monitor reactions involving this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong absorption band corresponding to the C=O stretching vibration of the conjugated aldehyde. This band typically appears in the region of 1685-1710 cm⁻¹, at a lower frequency than that of a saturated aldehyde due to the electronic effects of conjugation. libretexts.org Another characteristic feature is the C=C stretching vibration, which is expected around 1640 cm⁻¹. The aldehydic C-H bond exhibits a distinctive stretching vibration, often appearing as two bands around 2720 cm⁻¹ and 2820 cm⁻¹. spectroscopyonline.com The out-of-plane bending vibration of the trans-vinylic C-H bonds gives rise to a strong band around 970 cm⁻¹. nih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=C double bond, being more polarizable, often gives a strong signal in the Raman spectrum. The C=O stretch is also observable, although typically weaker than in the IR spectrum. Raman spectroscopy is particularly useful for studying reactions in aqueous media, where the strong IR absorption of water can obscure important spectral regions.
Reaction Monitoring: Both IR and Raman spectroscopy can be employed to monitor the progress of reactions involving this compound. For example, in a reduction reaction, the disappearance of the C=O and C=C stretching bands and the appearance of O-H and C-O stretching bands (in the case of alcohol formation) can be readily followed.
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
| Aldehydic C-H Stretch | IR | ~2820, ~2720 | Medium |
| C=O Stretch | IR | ~1690 | Strong |
| C=C Stretch | IR, Raman | ~1640 | Medium (IR), Strong (Raman) |
| trans-C-H Bend (out-of-plane) | IR | ~970 | Strong |
| C-(CH₃)₃ Stretch | IR, Raman | ~2960 | Strong |
High-Resolution Mass Spectrometry for Reaction Pathway Elucidation and Adduct Identification
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of this compound and for elucidating its fragmentation pathways upon ionization. This information is crucial for confirming its identity and for identifying reaction products and adducts.
Molecular Ion and Fragmentation: In electron ionization (EI) mass spectrometry, this compound will produce a molecular ion peak (M⁺˙) corresponding to its exact mass. The fragmentation pattern is influenced by the presence of the carbonyl group, the double bond, and the bulky tert-butyl group. Common fragmentation pathways for aldehydes include α-cleavage and McLafferty rearrangement. jove.com
Reaction Pathway Elucidation: HRMS is instrumental in studying reaction mechanisms. By analyzing the mass of intermediates and products, it is possible to trace the course of a reaction. For example, in an addition reaction to the double bond, the mass of the product will increase by the mass of the added molecule, which can be precisely determined by HRMS.
Adduct Identification: This technique is also highly effective in identifying adducts, which are molecules formed by the reaction of this compound with other species. This is particularly relevant in biological or environmental studies where the aldehyde may react with nucleophiles.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
| 112 | [C₇H₁₂O]⁺˙ | Molecular Ion |
| 111 | [C₇H₁₁O]⁺ | Loss of H˙ (α-cleavage) |
| 97 | [C₆H₉O]⁺ | Loss of CH₃˙ |
| 83 | [C₅H₇O]⁺ | Loss of C₂H₅˙ |
| 57 | [C₄H₉]⁺ | tert-butyl cation |
| 55 | [C₃H₃O]⁺ | Loss of C₄H₉˙ (tert-butyl radical) |
| 41 | [C₃H₅]⁺ | Allyl cation |
| 29 | [CHO]⁺ | Formyl cation |
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds. For a suitable crystalline derivative of this compound, this technique could unambiguously determine its molecular geometry, including bond lengths, bond angles, and torsional angles in the solid state.
Solid-State Conformation: While NMR provides information about the solution-state conformation, X-ray crystallography would reveal the preferred conformation in the crystalline lattice. This can be particularly insightful for understanding the influence of intermolecular forces on the molecular shape. Given the steric hindrance of the tert-butyl group, obtaining single crystals of this compound itself might be challenging. However, derivatization to a crystalline solid, such as a hydrazone, could facilitate crystallographic analysis.
Absolute Configuration: For chiral derivatives of this compound, X-ray crystallography is the gold standard for determining the absolute configuration of stereocenters. By analyzing the anomalous dispersion of X-rays, the absolute arrangement of atoms in space can be established. This is a critical aspect in asymmetric synthesis and in the study of chiral molecules. While this compound is not chiral, reactions at the double bond or carbonyl group can introduce chirality.
Although obtaining a crystal structure of a simple, sterically hindered aliphatic aldehyde can be difficult, the technique remains a powerful tool for the definitive structural elucidation of suitable derivatives. nih.govnih.gov
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess and Absolute Configuration
Chiroptical techniques, such as circular dichroism (CD) spectroscopy, are essential for the analysis of chiral molecules. While this compound is achiral, its derivatives can be chiral, and CD spectroscopy would be a primary tool for their stereochemical investigation.
Enantiomeric Excess: CD spectroscopy measures the differential absorption of left and right circularly polarized light. For a chiral molecule, the magnitude of the CD signal is directly proportional to its enantiomeric excess (ee). This makes CD a valuable tool for assessing the success of asymmetric reactions that produce chiral derivatives of this compound.
Absolute Configuration: The sign and shape of the CD spectrum are characteristic of the absolute configuration of a chiral molecule. By comparing the experimental CD spectrum with that of a known standard or with a spectrum predicted by theoretical calculations, the absolute configuration of a new chiral derivative can be determined. For α,β-unsaturated carbonyl compounds, the electronic transitions associated with the C=C and C=O chromophores often give rise to distinct CD signals that are sensitive to the stereochemistry of the molecule. chemistryviews.org
Vibrational circular dichroism (VCD), an infrared-based chiroptical technique, can also be used to determine the absolute configuration of chiral derivatives by probing the stereochemical sensitivity of vibrational transitions. nih.govresearchgate.net
Computational and Theoretical Investigations of 4,4 Dimethylpent 2 Enal Chemistry
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the electronic properties and predicting the reactivity of a molecule. For 4,4-dimethylpent-2-enal, these calculations would typically be performed using methods like Density Functional Theory (DFT) to determine its ground-state electronic structure. From this, various reactivity descriptors can be derived. These descriptors help in predicting how the molecule will interact with other chemical species.
Table 1: Computed Molecular Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C7H12O | PubChem |
| Molecular Weight | 112.17 g/mol | PubChem |
| IUPAC Name | (E)-4,4-dimethylpent-2-enal | PubChem |
| Canonical SMILES | CC(C)(C)C=CC=O | PubChem |
| InChI Key | JZJVARRPMMVFRQ-SNAWJCMRSA-N | PubChem |
| Topological Polar Surface Area | 17.1 Ų | PubChem |
| Complexity | 95.4 | PubChem |
This table was generated using data from available chemical databases and does not represent the output of a specific research study.
A thorough quantum chemical study would further elaborate on properties such as Mulliken charges on each atom, dipole moment, and electrostatic potential maps, which would offer deeper insights into the molecule's reactive sites.
Molecular Orbital Theory and Frontier Orbital Analysis
Molecular Orbital (MO) theory provides a sophisticated model of the electronic structure of molecules. A key application of MO theory in reactivity studies is Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for predicting the outcome of chemical reactions.
HOMO (Highest Occupied Molecular Orbital): Represents the orbital from which the molecule is most likely to donate electrons. Its energy level is related to the ionization potential.
LUMO (Lowest Unoccupied Molecular Orbital): Represents the orbital to which the molecule is most likely to accept electrons. Its energy level is related to the electron affinity.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. A small gap suggests the molecule is more reactive.
Specific calculations of the HOMO, LUMO, and the energy gap for this compound have not been published in dedicated research articles. Such a study would visualize these orbitals and provide their energy values, allowing for predictions about its behavior in pericyclic reactions and its susceptibility to nucleophilic or electrophilic attack.
Reaction Pathway Modeling and Transition State Geometries
Computational chemistry is a powerful tool for modeling the mechanisms of chemical reactions. For this compound, this would involve mapping the potential energy surface for its various possible reactions, such as nucleophilic addition to the carbonyl carbon or conjugate addition to the β-carbon.
These studies would:
Identify the structures of reactants, intermediates, and products.
Locate and characterize the transition state (TS) for each step of the reaction. The transition state is the highest energy point along the reaction coordinate.
Calculate the activation energy (the energy difference between the reactants and the transition state), which determines the reaction rate.
No specific published studies detailing reaction pathway modeling or the geometries of transition states for reactions involving this compound were found.
Spectroscopic Parameter Prediction and Validation
Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structure determination.
NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated and compared to experimental NMR spectra.
Infrared (IR) Spectroscopy: Vibrational frequencies and their intensities can be computed to predict the appearance of an IR spectrum. This is particularly useful for identifying characteristic peaks, such as the C=O and C=C stretching frequencies in this compound.
UV-Vis Spectroscopy: Electronic transition energies and oscillator strengths can be calculated using methods like Time-Dependent DFT (TD-DFT) to predict the absorption maxima in a UV-Vis spectrum.
There are no available research studies that present predicted spectroscopic parameters for this compound and their validation against experimental spectra.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is crucial for understanding the behavior of flexible molecules like this compound, which has several rotatable single bonds. This analysis aims to identify the different stable conformations (conformers) of the molecule and their relative energies.
Molecular Dynamics (MD) simulations could be employed to study the dynamic behavior of this compound over time. These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, vibrates, and changes its conformation. This would be particularly useful for understanding its behavior in different solvents or its interaction with a biological target.
No specific conformational analysis or molecular dynamics simulation studies for this compound have been published in the scientific literature.
Applications of 4,4 Dimethylpent 2 Enal As a Versatile Synthetic Building Block
Role in Total Synthesis of Complex Natural Products
While α,β-unsaturated aldehydes are fundamental building blocks in the total synthesis of natural products, the specific application of 4,4-dimethylpent-2-enal in this context is not widely documented in available scientific literature. Its inherent reactivity, however, suggests significant potential. The electrophilic nature of both the carbonyl carbon and the β-carbon makes the molecule susceptible to a range of nucleophilic attacks, which are pivotal in constructing the carbon skeletons of complex natural products.
Key reactions that this compound could potentially undergo in synthetic pathways include:
Michael Addition: The conjugate addition of nucleophiles to the β-carbon is a powerful tool for carbon-carbon bond formation.
Diels-Alder Reaction: The activated double bond can act as a dienophile in [4+2] cycloaddition reactions to form six-membered rings, a common motif in many natural products.
Wittig and Horner-Wadsworth-Emmons Reactions: The aldehyde functionality allows for chain extension and the formation of new double bonds.
The presence of the bulky tert-butyl group can be expected to impart high diastereoselectivity in its reactions, a critical aspect for controlling stereochemistry in the synthesis of intricate target molecules.
Precursor for Advanced Organic Intermediates
The dual reactivity of this compound makes it an excellent starting material for a variety of advanced organic intermediates. Selective transformation of either the aldehyde or the alkene functional group, or reactions involving both, can lead to a diverse array of derivative compounds.
| Reaction Type | Functional Group Targeted | Potential Product Class |
|---|---|---|
| Reduction | Aldehyde (C=O) | Unsaturated Alcohols |
| Oxidation | Aldehyde (C=O) | Unsaturated Carboxylic Acids |
| Grignard/Organolithium Addition | Aldehyde (C=O) | Secondary Unsaturated Alcohols |
| Conjugate Addition (e.g., Gilman cuprates) | Alkene (C=C) | Saturated Aldehydes |
| Epoxidation | Alkene (C=C) | Epoxy Aldehydes |
| Hydrogenation | Alkene and/or Aldehyde | Saturated Aldehydes or Saturated Alcohols |
In the field of pharmaceutical chemistry, the development of novel molecular scaffolds is crucial. While direct use of this compound in pharmaceutical synthesis pathways is not extensively detailed, its role as a versatile intermediate is clear. The α,β-unsaturated aldehyde moiety is a common feature in various biologically active compounds and serves as a handle for introducing further complexity. Its derivatives, such as pyrazolines, have been investigated for a range of biological activities. The transformation of this compound into such heterocyclic systems or other complex structures showcases its utility as a foundational molecule in medicinal chemistry research.
Aldehydes are a well-established class of compounds in the fragrance and flavor industry, prized for their often potent and distinct aromas. Although the specific organoleptic properties of this compound are not widely reported, structurally similar aldehydes are known perfuming ingredients google.comgoogle.com. Research in this area often involves the synthesis and sensory evaluation of novel aldehydes to discover new scent profiles.
The chemical structure of this compound suggests it could be a precursor to compounds with unique sensory characteristics. For instance, its hydrogenation could yield the corresponding saturated aldehyde, 4,4-dimethylpentanal, or the unsaturated alcohol, (E)-4,4-dimethylpent-2-en-1-ol, each with potentially different and interesting scent profiles. The modification of such aldehydes into derivatives like acetals or oxathianes is a common strategy for creating novel fragrance and flavor materials epo.org.
Integration into Polymer Architectures and Materials Science Research
The application of this compound in materials science, particularly in polymer chemistry, remains an area with underexplored potential. The presence of a polymerizable carbon-carbon double bond and a reactive aldehyde group makes it an interesting candidate for the synthesis of functional polymers.
Potential routes for its integration into polymer architectures include:
Direct Polymerization: The vinyl group could potentially undergo polymerization through various mechanisms (e.g., radical, cationic, or anionic) to create a polymer backbone with pendant aldehyde groups.
Copolymerization: It could be copolymerized with other monomers to tailor the properties of the resulting material, introducing polarity and reactive sites.
Post-Polymerization Modification: The aldehyde functionalities on a polymer backbone derived from this compound could serve as reactive handles for grafting other molecules, leading to the development of functional materials for applications such as sensors, resins, or specialized coatings.
Potential in Ligand Design and Coordination Chemistry
In coordination chemistry, organic molecules that can bind to metal ions are known as ligands. The design of these ligands is critical for the development of new catalysts, sensors, and materials. This compound possesses a carbonyl oxygen with lone pairs of electrons, making it a potential coordination site for metal ions.
While its application as a ligand is not extensively documented, it could theoretically function as a monodentate ligand through the carbonyl oxygen. Furthermore, it could be chemically modified to create more complex multidentate ligands. For example, conversion to an imine derivative (a Schiff base) by reaction with a primary amine containing other donor atoms could yield a chelating ligand capable of forming stable complexes with various transition metals. The steric bulk of the tert-butyl group could also influence the coordination geometry and reactivity of the resulting metal complexes.
Supramolecular Chemistry and Self-Assembly Applications
Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. The aldehyde group in this compound is polar and can participate in dipole-dipole interactions and potentially act as a hydrogen bond acceptor.
These properties suggest that this compound or its derivatives could be designed to participate in self-assembly processes. For example, its incorporation into larger molecules could direct their assembly into well-ordered supramolecular structures like liquid crystals or organic nanotubes. The ability to form such organized assemblies is of interest for the development of advanced materials with applications in electronics and nanotechnology. However, specific research on this compound in this context is not yet prominent in the scientific literature.
Future Research Directions and Emerging Paradigms in 4,4 Dimethylpent 2 Enal Chemistry
Development of Novel Catalytic Systems for Enal Transformations
The transformation of α,β-unsaturated aldehydes is a cornerstone of organic synthesis. Research is increasingly focused on developing highly selective and efficient catalytic systems. A key area is the selective hydrogenation of the C=C bond while preserving the C=O group, which converts unsaturated aldehydes into valuable unsaturated alcohols. acs.org Intermetallic compounds are being explored as highly selective catalysts for this purpose. acs.org For instance, the use of ordered intermetallic structures can significantly enhance selectivity compared to traditional catalysts. acs.org
Organocatalysis has also emerged as a powerful tool for the functionalization of enals. Dienamine catalysis, for example, allows for reactions at the γ-position of α,β-unsaturated aldehydes, a traditionally challenging transformation. semanticscholar.orgacs.org This mode of activation reverses the typical electrophilic character of the enal, enabling reactions with various electrophiles. semanticscholar.org The development of chiral secondary amine catalysts can guide these reactions to proceed with high enantioselectivity. semanticscholar.orgresearchgate.net
Table 1: Representative Catalytic Transformations Applicable to Enals
| Transformation | Catalyst Type | Key Feature | Potential Product from 4,4-Dimethylpent-2-enal |
|---|---|---|---|
| Selective Hydrogenation | Intermetallic (e.g., SnPd/SiO₂) | High selectivity for C=C bond reduction | 4,4-Dimethylpent-2-en-1-ol |
| γ-Oxidation | Organocatalyst (e.g., MacMillan catalyst) | Functionalization at the remote γ-carbon | γ-Benzoyloxy-4,4-dimethylpent-2-enal |
| Conjugate Addition | Organocatalyst (chiral iminium ion) | Enantioselective formation of C-C bonds | β-Allyl-4,4-dimethylpentanal |
Flow Chemistry and Continuous Processing Methodologies
Flow chemistry, or continuous processing, is revolutionizing the synthesis of chemical compounds, including active pharmaceutical ingredients (APIs). nih.govresearchgate.netmdpi.comnih.gov This approach offers significant advantages over traditional batch methods, such as enhanced safety, better heat and mass transfer, improved reproducibility, and potential for automation. nih.govmdpi.commdpi.comspringernature.com For transformations involving this compound, flow chemistry can enable reactions that are difficult to control in batch, such as those involving hazardous reagents or unstable intermediates. nih.gov
Continuous flow reactors, such as packed-bed or continuously stirred tank reactors (CSTRs), can be employed for various transformations. acsgcipr.org For example, a multi-step synthesis can be "telescoped," where intermediates are directly passed from one reactor to the next without isolation, significantly improving efficiency. nih.govmdpi.com This methodology is particularly well-suited for catalytic reactions, including biocatalysis and chemocatalysis, where the catalyst can be immobilized in a packed-bed reactor. acsgcipr.orgmdpi.com The application of flow chemistry allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purities. mdpi.com
Bio-inspired Catalysis and Chemoenzymatic Approaches
Nature's catalysts, enzymes, offer remarkable efficiency and selectivity, inspiring the development of bio-inspired and chemoenzymatic synthetic routes. manchester.ac.uknih.govresearchgate.net For the transformation of enals like this compound, ene reductases (ERs) are of particular interest. manchester.ac.ukacsgcipr.org These enzymes, belonging to the Old Yellow Enzyme (OYE) family, catalyze the asymmetric reduction of activated C=C bonds, a crucial step in producing chiral molecules for the pharmaceutical and fine chemical industries. manchester.ac.ukacsgcipr.org
The integration of biocatalysis with traditional chemical catalysis in chemoenzymatic cascades is a powerful strategy. mdpi.commanchester.ac.uk For example, an enzymatic reduction of the double bond of this compound could be followed by a chemical reduction of the aldehyde group, all within a single, efficient process. These reactions can be performed using isolated enzymes or whole-cell biocatalysts. acsgcipr.org Furthermore, immobilizing enzymes allows for their use in continuous flow systems, enhancing stability and reusability. mdpi.comrsc.org
Table 2: Ene Reductases for Biocatalytic Reduction
| Enzyme Class | Cofactor | Reaction Catalyzed | Potential Product from this compound |
|---|---|---|---|
| Old Yellow Enzyme (OYE) | FMN/NAD(P)H | Asymmetric C=C bond reduction | (S)- or (R)-4,4-Dimethylpentanal |
| Enoate Reductase (EnoR) | FMN/NAD(P)H | Asymmetric C=C bond reduction | (S)- or (R)-4,4-Dimethylpentanal |
Exploration of Photo- and Electrocatalytic Reactions
Photocatalysis and electrocatalysis represent sustainable and powerful alternatives to traditional synthetic methods, often enabling unique chemical reactivity under mild conditions. nih.govnih.govwikipedia.org Visible-light photocatalysis, in combination with organocatalysis, has been successfully applied to the enantioselective functionalization of enals. iciq.orgnih.govresearchgate.net For example, the excitation of a chiral iminium ion intermediate can activate a substrate for a stereoselective radical addition to the β-position of an enal. iciq.orgresearchgate.net This strategy overcomes common selectivity issues found in polar pathways and can be used for reactions like conjugate allylation or cyanation. iciq.orgnature.com
Organic electrosynthesis replaces hazardous chemical oxidants or reductants with electrons, offering a greener approach to redox chemistry. nih.govwikipedia.orgresearchgate.net This technique allows for the generation of radical ions and other reactive intermediates under precise control. For enals, electrochemical methods could be developed for reductive coupling reactions or selective oxidations. The combination of electrochemistry with flow technology is a particularly promising area, as it allows for safe, reproducible, and scalable processes. researchgate.net
Design and Synthesis of Advanced Functional Materials Utilizing this compound Derivatives
The carbon-carbon double bond and the aldehyde group in this compound make it and its derivatives valuable monomers for the synthesis of functional polymers. google.comwikipedia.org α,β-unsaturated aldehydes and ketones can undergo polymerization to create macromolecules with unique properties. google.comresearchgate.net For instance, copolymers can be produced in a two-step process where the initial polymerization involves the aldehyde group, followed by a cross-linking reaction through the remaining unsaturated groups. google.com
The synthesis of optically active helical polymers from chiral α,β-unsaturated ketone monomers has been demonstrated, resulting in materials with exceptionally high specific optical rotation. researchgate.net By analogy, chiral derivatives of this compound could be synthesized and polymerized to create novel materials for applications in molecular recognition or asymmetric catalysis. The resulting polymers, containing reactive aldehyde side chains, could be further modified to introduce a wide range of functionalities, leading to advanced materials for various technological applications.
Advanced Analytical Techniques for In-situ Reaction Monitoring and Kinetic Studies
A deep understanding of reaction mechanisms and kinetics is crucial for process optimization and the development of new transformations. Advanced analytical techniques that allow for in-situ monitoring are becoming indispensable. For reactions involving this compound, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used to track the consumption of reactants and the formation of products in real-time. acs.org This provides valuable data for kinetic studies, helping to elucidate reaction mechanisms and determine rate-limiting steps. acs.org
Kinetic analysis is particularly important in understanding the selectivity of reactions involving enolates, which can be formed from the corresponding saturated aldehyde. khanacademy.orgmsu.edu The principles of kinetic versus thermodynamic control, which dictate which enolate isomer is formed, can be studied using competitive experiments and careful product analysis. msu.edumasterorganicchemistry.comyoutube.com Understanding these factors is key to controlling the outcome of subsequent alkylation or condensation reactions. The data gathered from these advanced analytical methods will be critical for the rational design of more efficient and selective synthetic routes for this compound and its derivatives.
Q & A
Q. What advanced statistical methods are suitable for analyzing multivariate data in this compound studies?
- Methodology : Apply principal component analysis (PCA) to spectral or kinetic datasets to identify dominant variables. Use machine learning (e.g., random forests) to predict reaction outcomes from catalyst descriptors. Validate models with k-fold cross-validation and report confidence intervals .
Data Presentation Guidelines
- Raw Data : Include in appendices (e.g., GC-MS chromatograms, NMR spectra) with metadata (instrument parameters, calibration curves) .
- Processed Data : Use tables for kinetic constants (e.g., kobs ± SD) and graphs with error bars (e.g., time vs. conversion). For computational studies, provide Cartesian coordinates of optimized structures .
Handling Contradictions
- Compare findings with literature using t-tests or chi-square analysis. Discuss limitations (e.g., solvent purity, instrumental drift) and propose follow-up experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
